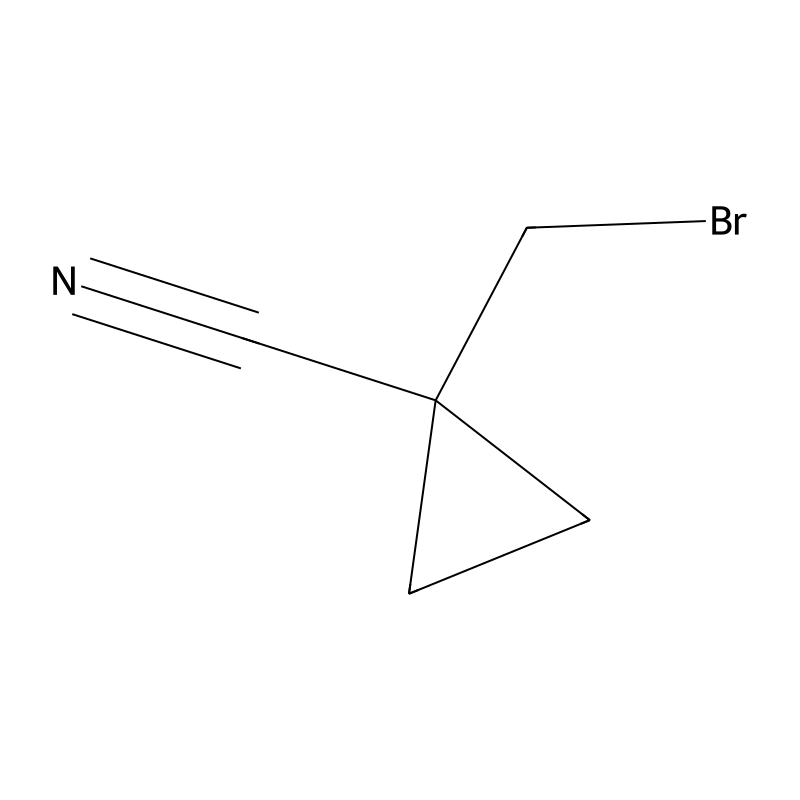

1-(Bromomethyl)cyclopropane-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Chemistry

Scientific Field: Organic Synthesis Chemistry.

Methods of Application: The compound is synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N.

Results or Outcomes: The result of this synthesis is structurally various bromomethyl cyclopropane.

1-(Bromomethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula CHBrN. It features a cyclopropane ring with a bromomethyl group and a carbonitrile functional group attached to the same carbon atom. This configuration contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is classified under various chemical databases, including PubChem, where it is identified by the CID 69018359 .

- Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Nitriles can be toxic if ingested or inhaled.

- The compound may be flammable.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, making this compound useful in synthesizing more complex molecules.

- Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched alkyl chains.

- Cross-Coupling Reactions: The carbonitrile group can participate in cross-coupling reactions with organometallic reagents, enabling the synthesis of diverse organic compounds.

Several synthetic routes have been reported for the preparation of 1-(Bromomethyl)cyclopropane-1-carbonitrile:

- From Cyclopropyl Methyl Bromide: One common method involves the reaction of cyclopropyl methyl bromide with sodium cyanide, which introduces the carbonitrile group while substituting the bromine atom .

- Using Bromine and Cyanide Sources: Another approach utilizes bromine in conjunction with cyanide sources to achieve both bromination and nitrilation in a single step .

- Iron-Catalyzed Cross-Coupling: Recent studies have demonstrated that iron-catalyzed cross-coupling reactions can effectively generate this compound from alkenyl Grignard reagents and bromomethyl cyclopropanes .

1-(Bromomethyl)cyclopropane-1-carbonitrile has potential applications in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds due to its reactive functional groups.

- Medicinal Chemistry: Its unique structure may be exploited in drug discovery programs aimed at developing new therapeutic agents.

- Material Science: Compounds like this one can be used in polymer chemistry or as building blocks for novel materials.

Interaction studies involving 1-(Bromomethyl)cyclopropane-1-carbonitrile are essential for understanding its reactivity and potential biological effects. Research focusing on its interactions with nucleophiles and electrophiles can provide insights into its utility in synthetic chemistry. Additionally, exploring its interactions within biological systems could reveal important information regarding its safety profile and therapeutic potential.

Several compounds share structural similarities with 1-(Bromomethyl)cyclopropane-1-carbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Bromomethyl)cyclopropane-1-carbonitrile | Cyclopropane with bromomethyl | Different position of the bromomethyl group |

| 3-(Bromomethyl)cyclobutane-1-carbonitrile | Cyclobutane with bromomethyl | Larger ring size; different ring strain characteristics |

| 1-(Chloromethyl)cyclopropane-1-carbonitrile | Cyclopropane with chloromethyl | Chlorine instead of bromine; different reactivity |

| 2-(Chloromethyl)cyclopropane-1-carbonitrile | Cyclopropane with chloromethyl | Similar position as 2-bromomethyl variant |

The key uniqueness of 1-(Bromomethyl)cyclopropane-1-carbonitrile lies in its specific combination of functional groups and ring structure, which may impart distinct chemical properties and reactivity compared to other similar compounds. Further research could elucidate additional differences in biological activity or synthetic utility among these compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant